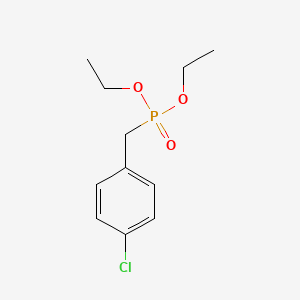

Diethyl 4-chlorobenzylphosphonate

Descripción

Systematic IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is diethyl [(4-chlorophenyl)methyl]phosphonate. Alternative nomenclature systems recognize this compound as 1-chloro-4-(diethoxyphosphorylmethyl)benzene according to systematic naming conventions. The compound is also known by several synonyms including 4-chlorobenzylphosphonic acid diethyl ester and phosphonic acid, [(4-chlorophenyl)methyl]-, diethyl ester.

The molecular formula of this compound is established as C₁₁H₁₆ClO₃P. This formula indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, three oxygen atoms, and one phosphorus atom. The molecular weight has been determined to be 262.67 grams per mole, with the exact monoisotopic mass calculated as 262.052559 atomic mass units.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClO₃P | |

| Molecular Weight | 262.67 g/mol | |

| Monoisotopic Mass | 262.052559 amu | |

| Chemical Abstracts Service Number | 39225-17-7 | |

| European Community Number | 254-365-8 |

The compound's Chemical Abstracts Service registry number is 39225-17-7, which serves as a unique identifier in chemical databases worldwide. The European Community number assigned to this substance is 254-365-8, indicating its registration status within European chemical regulations.

Structural Features: Benzylphosphonate Backbone and Chlorine Substituent

The molecular architecture of this compound consists of a benzylphosphonate backbone with a chlorine substituent positioned at the para position of the aromatic ring. The fundamental structural framework comprises a benzyl group (-C₆H₄-CH₂-) connected to a phosphonate moiety through a methylene bridge. The phosphonate functionality contains a phosphorus atom bonded to one oxygen atom through a double bond and two ethoxy groups (-OCH₂CH₃) through single bonds.

The chlorine substituent occupies the para position relative to the methylene linker on the benzene ring, creating a 1,4-disubstituted aromatic system. This substitution pattern influences the electronic properties of the aromatic ring through inductive and resonance effects. The electron-withdrawing nature of the chlorine atom affects the electron density distribution throughout the molecular structure, potentially influencing reactivity patterns and physicochemical properties.

The phosphonate ester functionality represents a key structural feature that contributes to the compound's chemical versatility. The phosphorus atom adopts a tetrahedral geometry with bond angles approximating 109.5 degrees. The phosphorus-oxygen double bond exhibits characteristics typical of phosphoryl groups, while the phosphorus-carbon bond connecting to the benzyl system demonstrates stability under various reaction conditions.

The molecular geometry can be described using the Simplified Molecular Input Line Entry System notation as CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC. This representation clearly illustrates the connectivity pattern between the chlorinated aromatic ring, the methylene bridge, and the diethyl phosphonate ester group.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through multiple nuclei observations. Proton nuclear magnetic resonance spectra typically reveal characteristic signal patterns for the aromatic protons, methylene bridge protons, and ethyl ester protons. Related phosphonate compounds demonstrate similar spectroscopic behavior, with aromatic protons appearing in the chemical shift range of 7.0-7.5 parts per million.

The methylene bridge connecting the aromatic ring to the phosphonate group exhibits characteristic coupling patterns with the phosphorus nucleus. These protons typically appear as a doublet due to phosphorus-hydrogen coupling, with coupling constants ranging from 20-22 hertz. The ethyl ester protons contribute distinct multiplet patterns in the aliphatic region of the spectrum, with methylene protons of the ethoxy groups appearing around 4.0-4.2 parts per million and methyl protons around 1.2-1.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with phosphorus coupling effects. The aromatic carbon atoms exhibit chemical shifts typical of substituted benzene rings, while the methylene carbon directly bonded to phosphorus shows characteristic downfield shifting and large one-bond phosphorus-carbon coupling.

Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct observation of the phosphorus nucleus, typically appearing around 25-26 parts per million for similar benzylphosphonate structures. This technique offers valuable information about the electronic environment of the phosphorus atom and can confirm the integrity of the phosphonate ester functionality.

| Spectroscopic Technique | Key Observations | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm |

| ¹H Nuclear Magnetic Resonance | Methylene bridge | ~3.1 ppm (doublet) |

| ¹H Nuclear Magnetic Resonance | Ethoxy methylenes | 4.0-4.2 ppm |

| ¹H Nuclear Magnetic Resonance | Ethoxy methyls | 1.2-1.3 ppm |

| ³¹P Nuclear Magnetic Resonance | Phosphorus nucleus | ~25-26 ppm |

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The phosphoryl (P=O) stretch typically appears around 1200-1250 wavenumbers, while phosphorus-oxygen-carbon stretching vibrations contribute bands in the 950-1100 wavenumber region. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, with aromatic carbon-carbon stretching modes observable in the 1400-1600 wavenumber range.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the molecular weight of the compound. Gas chromatography-mass spectrometry data indicates significant fragment ions at mass-to-charge ratios of 165, 140, and 77, representing characteristic fragmentation pathways of the benzylphosphonate structure.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound and related compounds provides insights into solid-state molecular geometry and intermolecular interactions. While specific crystallographic data for this compound itself may be limited in the available literature, related compounds such as diethyl [(4-bromophenyl)(5-chloro-2-hydroxyphenyl)methyl]phosphonate have been subjected to detailed crystal structure determination.

The crystal structure analysis of related halogenated benzylphosphonate compounds reveals important conformational preferences and packing arrangements. The phosphonate ester groups typically adopt conformations that minimize steric interactions while maximizing favorable intermolecular contacts. The phosphorus atom and its immediate coordination sphere demonstrate tetrahedral geometry with bond angles close to ideal values.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing stability. Weak carbon-hydrogen to oxygen hydrogen bonds contribute to the overall crystal lattice stabilization. Additionally, halogen atoms such as chlorine can participate in weak intermolecular interactions that influence crystal packing arrangements.

The thermal parameters of crystallographic structures provide information about molecular motion and vibrational characteristics in the solid state. Different portions of the molecule may exhibit varying degrees of thermal motion, with terminal ethyl groups often showing higher thermal parameters due to increased conformational flexibility.

Conformational analysis reveals that the ethyl ester groups can adopt multiple rotational conformations around the phosphorus-oxygen-carbon bond sequences. The preference for specific conformations depends on both intramolecular steric factors and intermolecular packing forces in the crystalline state. The benzyl portion of the molecule typically maintains relatively rigid geometry, with the aromatic ring and methylene bridge adopting stable conformational arrangements.

Propiedades

IUPAC Name |

1-chloro-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQPVBZRJSFOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192486 | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39225-17-7 | |

| Record name | Diethyl P-[(4-chlorophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39225-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039225177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39225-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 4-CHLOROBENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HV6QW8F6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions:

- Starting material: 4-chlorobenzylphosphonic acid (1 mmol)

- Reagent: Triethyl orthoacetate (excess, e.g., 30 mmol)

- Temperature: 90 °C

- Time: Overnight

- Monitoring: Reaction progress monitored by appropriate analytical methods

This method yields the diethyl ester by selective esterification of the phosphonic acid group.

Coupling of Arylboronic Acids with Phosphonate Esters

An advanced and more efficient approach to synthesize diethyl 4-chlorobenzylphosphonate involves palladium-catalyzed coupling reactions of arylboronic acids bearing phosphonate ester moieties with vinyl esters, followed by further transformations.

- The use of 4-(diethoxyphosphoryl)methylphenylboronic acid as a coupling partner improves reaction efficiency.

- This approach overcomes the low yields of earlier methods that relied on coupling p-hydroxymethylphenylboronic acid with olefins followed by Arbuzov reaction.

- The yield improvement is significant, with reported yields increasing from about 1% to approximately 38% for related compounds.

Typical Reaction Scheme:

- Pd-catalyzed coupling of diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate with vinyl acetate

- Formation of intermediates such as 4-((diethoxyphosphoryl)methyl)styryl acetate

- Subsequent transformations yield diethyl benzylphosphonate derivatives including the 4-chloro-substituted compound

Michaelis–Arbuzov Reaction and Variants

The Michaelis–Arbuzov reaction is a classical method for preparing alkyl phosphonates by reacting alkyl halides with trialkyl phosphites. However, for α-halo-benzylphosphonates, this reaction is often inefficient.

- α-Chloro- or α-bromo-benzylphosphonates are generally poor substrates for the Michaelis–Arbuzov reaction.

- A novel approach involves the use of α-methanesulfonyloxy-benzylphosphonates, which undergo efficient Arbuzov fission with triethyl phosphite at elevated temperatures (around 135 °C), yielding arylmethylenebisphosphonates in good yields (76–81%).

Preparation via α-Hydroxybenzylphosphonates and Subsequent Functionalization

This compound can also be prepared starting from diethyl α-hydroxy-4-chlorobenzylphosphonate, which is synthesized by condensation of diethyl phosphite with the corresponding aldehyde under basic conditions.

- The α-hydroxybenzylphosphonates can be acylated or sulfonylated to introduce further functionality.

- Acylation with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine in toluene at temperatures between 25 °C and 60 °C provides acylated derivatives in high yields (69–97%).

- Sulfonylation with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of triethylamine yields mesylated or tosylated derivatives in 54–80% yields, which can be further transformed into the desired phosphonate esters.

Table 1: Representative Yields of Sulfonylated α-Hydroxybenzylphosphonates

| Entry | Starting Material Substituent | Sulfonyl Chloride | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-H | Methanesulfonyl | 0.5 | Mesylate 4a | 67 |

| 2 | 3,5-di-tert-butyl | Methanesulfonyl | 0.5 | Mesylate 4b | 60 |

| 4 | 4-Cl | Methanesulfonyl | 0.5 | Mesylate 4e | 66 |

| 12 | 4-Cl | p-Toluenesulfonyl | 0.5 | Tosylate 6a | 65 |

Note: The 4-chloro substituent corresponds to the target compound's aromatic ring.

Summary of Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct esterification | 4-Chlorobenzylphosphonic acid + triethyl orthoacetate | 90 °C, overnight | Moderate | Classical method, straightforward |

| Pd-catalyzed coupling | Arylboronic acid with phosphonate ester + vinyl acetate | Pd catalyst, mild conditions | Up to 38% | Improved efficiency over older methods |

| Michaelis–Arbuzov variant | α-Methanesulfonyloxy-benzylphosphonates + triethyl phosphite | 135 °C, excess phosphite | 76–81% | Efficient Arbuzov fission |

| Acylation of α-hydroxybenzylphosphonates | α-Hydroxybenzylphosphonates + acyl chlorides + triethylamine | 25–60 °C, toluene | 69–97% | Provides acylated intermediates |

| Sulfonylation of α-hydroxybenzylphosphonates | α-Hydroxybenzylphosphonates + methanesulfonyl or p-toluenesulfonyl chloride + triethylamine | 25 °C, 0.5 h, toluene | 54–80% | Yields mesylated/tosylated derivatives |

Research Findings and Analytical Data

- The esterification and coupling reactions are monitored by nuclear magnetic resonance (NMR) spectroscopy, including ^31P, ^13C, and ^1H NMR, confirming the formation of the phosphonate esters.

- High-resolution mass spectrometry (HRMS) is used to verify molecular weights and purity.

- The sulfonylation reactions proceed with high selectivity and good yields, with the 4-chloro substituent influencing reaction conditions moderately.

- Acylation reactions require slightly elevated temperatures for electron-withdrawing substituents like 4-chloro to achieve complete conversion.

- The improved coupling method using arylboronic acids with phosphonate esters represents a significant advancement in synthetic efficiency for these compounds.

Análisis De Reacciones Químicas

Diethyl 4-chlorobenzylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Wittig-Horner Reactions: It is used in Wittig-Horner reactions to form alkenes.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl 4-chlorobenzylphosphonate is primarily utilized as a reagent in various organic synthesis reactions:

- Preparation of Chromenone and Chromene Derivatives : It serves as a precursor for synthesizing chromenone and chromene derivatives, which have applications as anti-picornavirus capsid-binders .

- Wittig-Horner Reactions : This compound is used in Wittig-Horner reactions to create phosphonates that are significant in the synthesis of complex organic molecules .

- Asymmetric Synthesis of Gamma-Nitrophosphonates : It is involved in the Michael addition with nitroalkenes, facilitating the synthesis of gamma-nitrophosphonates .

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of this compound derivatives:

- Cytotoxicity Against Cancer Cell Lines : In a study involving acylated dialkyl α-hydroxy-benzylphosphonates, compounds derived from this compound exhibited moderate cytostatic effects against various cancer cell lines, including breast, prostate, and lung carcinomas . The compounds demonstrated dose-dependent cytotoxicity, indicating their potential as anticancer agents.

| Cell Line | Cytostatic Effect (%) |

|---|---|

| MDA-MB-231 (Breast) | 29.7 ± 4.7 |

| A431 (Skin) | 30.5 ± 2.6 |

| PC-3 (Prostate) | 40.8 ± 4.8 |

| HT-29 (Colon) | <30 |

Analytical Applications

This compound is also employed in analytical chemistry:

- HPLC Analysis : It can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, making it suitable for isolating impurities and pharmacokinetic studies .

Biochemical Applications

This compound finds applications in various biochemical processes:

- Cell Culture and Gene Therapy : It is utilized in bioprocessing and cell culture applications, contributing to advancements in gene therapy techniques .

- Molecular Testing : this compound is involved in molecular testing methodologies that are critical for diagnostics and therapeutic development .

Case Study 1: Anticancer Activity

A comprehensive study assessed the cytotoxic effects of diethyl α-hydroxy-benzylphosphonates against eight tumor cell lines at a concentration of 50 µM. The results indicated that certain derivatives were particularly effective against multidrug-resistant cancer cells, suggesting that modifications to the phosphonate structure could enhance therapeutic efficacy .

Case Study 2: HPLC Method Development

A method was developed for the separation of this compound using HPLC on Newcrom R1 columns. This method demonstrated scalability for preparative separations, making it valuable for both analytical and preparative applications in pharmaceutical research .

Mecanismo De Acción

The mechanism of action of diethyl 4-chlorobenzylphosphonate involves its ability to inhibit cell proliferation by binding to specific receptors and inducing apoptosis in cells . It also inhibits angiogenesis, leading to decreased microvessel density and endothelial cell proliferation in tumor cells . This makes it a potential candidate for cancer treatment.

Comparación Con Compuestos Similares

Diethyl 4-Cyanobenzylphosphonate

- Molecular Formula: C₁₂H₁₆NO₃P

- Molar Mass : 253.238 g/mol

- CAS : 1552-41-6

- Key Features: The para-cyano (-CN) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the benzyl carbon. This increases reactivity in nucleophilic substitutions compared to the chloro analog. Applications may include coordination chemistry or as a precursor for bioactive molecules.

Diethyl 4-Methoxybenzylphosphonate

- Molecular Formula : C₁₂H₁₉O₄P

- Molar Mass : 258.254 g/mol

- CAS : 1145-93-3

- Key Features: The methoxy (-OCH₃) group is electron-donating, reducing the electrophilicity of the benzyl carbon. This may lower reactivity in coupling reactions but improve solubility in polar solvents. Potential uses include agrochemical intermediates.

Diethyl 4-Bromobenzylphosphonate

Diethyl 4-(Trifluoromethyl)benzylphosphonate

Diethyl [4-(Diphenylamino)benzyl]phosphonate

- Molecular Formula: C₂₂H₂₅NO₃P

- CAS: Not explicitly listed (see )

Comparative Data Table

Research Findings and Substituent Effects

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance the electrophilicity of the benzyl carbon, favoring nucleophilic attack in reactions like Michael additions or cross-couplings. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility .

- Steric Effects : Bulkier substituents (e.g., -Br, -NPh₂) may hinder reaction rates in sterically demanding environments but can stabilize transition states in specific catalytic cycles .

- Biological Activity : The chloro derivative’s antiviral efficacy () suggests halogen size and electronegativity are critical for target binding, though substituent-specific studies are needed.

Actividad Biológica

Diethyl 4-chlorobenzylphosphonate (DECBP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a chlorobenzyl moiety attached to a diethyl phosphonate group, suggests diverse interactions with biological systems. This article reviews the biological activity of DECBP, supported by various studies, including antimicrobial efficacy and cytotoxic effects against cancer cell lines.

This compound is synthesized through electrophilic halogenation of diethyl benzylphosphonate. The compound can be represented as follows:

- Molecular Formula : C11H16ClO3P

- Molecular Weight : 251.67 g/mol

Synthesis

The synthesis of DECBP involves the reaction of diethyl benzylphosphonate with chlorinating agents under controlled conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that diethyl benzylphosphonate derivatives, including DECBP, exhibit significant antimicrobial properties against various bacterial strains. Notably, DECBP was tested against Escherichia coli strains, showing a low minimal inhibitory concentration (MIC), indicating its potential as an antimicrobial agent . The results suggest that the introduction of different substituents on the phenyl ring can modulate the antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli K12 | 32 | 64 |

| Diethyl benzylphosphonate | E. coli R2-R4 | 64 | 128 |

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DECBP on various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (epidermoid carcinoma). The compound exhibited dose-dependent cytotoxicity, with significant antiproliferative effects noted at concentrations as low as 50 µM .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Viability |

|---|---|---|

| MDA-MB-231 | 50 | 36.1 |

| A431 | 50 | 40.8 |

| PC-3 | 50 | 29.7 |

The mechanism underlying the biological activity of DECBP appears to involve oxidative stress induction leading to DNA damage in bacterial cells. Studies indicated that treatment with DECBP resulted in significant alterations in bacterial DNA topology, suggesting that oxidative damage plays a crucial role in its antimicrobial action . Furthermore, the cytotoxicity observed in cancer cells may be attributed to apoptosis induction and interference with cellular signaling pathways.

Case Studies

- Antimicrobial Study : A study conducted on various E. coli strains revealed that DECBP caused significant growth inhibition, with a notable reduction in viability correlating with increased concentrations of the compound.

- Cytotoxicity Assessment : In a comparative analysis involving several phosphonates, DECBP demonstrated superior cytotoxicity against multidrug-resistant cancer cell lines, highlighting its potential as a therapeutic agent for resistant cancers .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 4-chlorobenzylphosphonate, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions. A common method involves reacting 4-chlorobenzyl chloride with triethyl phosphite under controlled heating (80–120°C). Optimization requires monitoring reaction time, temperature, and stoichiometry using thin-layer chromatography (TLC) or GC-MS. For scalability, highlights the use of Grignard reagents (e.g., isopropylmagnesium chloride) to reduce byproducts. Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How do solubility properties of this compound influence its application in organic synthesis?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) but insoluble in water, as noted in and . This solubility profile makes it suitable for reactions in non-aqueous media, such as Horner-Wadsworth-Emmons (HWE) olefinations. Researchers should pre-dry solvents to avoid hydrolysis of the phosphonate ester. For aqueous-phase applications, phase-transfer catalysts or micellar systems may be required .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While the compound is not classified as highly hazardous, and emphasize standard precautions: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste. Stability tests indicate it is incompatible with strong oxidizers; store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the para-chloro substituent affect the reactivity of this compound in cross-coupling reactions compared to other substituents (e.g., bromo, cyano)?

The electron-withdrawing chloro group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks in HWE reactions. and demonstrate that chloro-substituted phosphonates exhibit slower reaction kinetics than bromo analogs but higher selectivity in forming trans-alkenes. Computational studies (DFT) can model substituent effects on transition states, while comparative kinetic experiments (e.g., with diethyl 4-bromobenzylphosphonate) quantify reactivity differences .

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Contradictions in P NMR or H NMR splitting may arise from rotameric equilibria or impurities. High-field NMR (≥400 MHz) with decoupling and variable-temperature experiments can resolve overlapping signals. For example, cooling to –40°C slows rotation around the P–C bond, simplifying splitting patterns. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate structural assignments .

Q. How can this compound be leveraged in designing metal-organic frameworks (MOFs) or surface-modified materials?

The phosphonate group acts as a chelating agent for metal ions (e.g., Zr, Ti) in MOF synthesis. and suggest that the chloro substituent introduces hydrophobicity, useful for gas adsorption or catalytic sites. Surface modification protocols involve sonicating the compound with metal oxides (e.g., TiO) in ethanol, followed by thermal annealing. XPS and BET surface area analysis characterize functionalization efficiency .

Q. What mechanisms underlie the reported biological activity of this compound derivatives in antiviral studies?

indicates benzylphosphonates inhibit viral proteases or polymerases via phosphonate-metal coordination (e.g., binding Mg in active sites). To validate, researchers can perform enzyme inhibition assays (e.g., HIV-1 protease) with IC measurements and molecular docking simulations. Comparative studies with non-chlorinated analogs (e.g., diethyl benzylphosphonate) isolate the role of the chloro group in bioactivity .

Methodological Tables

Table 1: Comparative Reactivity of Substituted Benzylphosphonates

| Substituent | Reaction Rate (HWE Olefination) | Selectivity (trans:cis) | Reference |

|---|---|---|---|

| 4-Cl | Moderate (k = 0.45 Ms) | 85:15 | |

| 4-Br | Fast (k = 0.78 Ms) | 70:30 | |

| 4-CN | Slow (k = 0.22 Ms) | 95:5 |

Table 2: Safety and Storage Guidelines

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C (protect from light) | |

| Incompatible Substances | Strong oxidizers (e.g., HNO, KMnO) | |

| PPE | Nitrile gloves, chemical goggles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.